molecular formula C15H19N3O2 B7697360 N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide

Cat. No.: B7697360
M. Wt: 273.33 g/mol
InChI Key: WGHMIMDPUAMHBB-UHFFFAOYSA-N
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Description

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

The synthesis of N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the 3-methylphenyl group: This step involves the substitution of a suitable precursor with a 3-methylphenyl group.

    Attachment of the pentanamide moiety: The final step involves the coupling of the oxadiazole intermediate with a pentanamide derivative under appropriate conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.

    Biology: It is used in biological research to study its effects on various biological pathways and targets.

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science:

Mechanism of Action

The mechanism of action of N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide can be compared with other similar compounds, such as:

    N-(3-methylphenyl)pentanamide: This compound lacks the oxadiazole ring and may have different biological activities and properties.

    3-methylphenyl-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring, leading to variations in their properties and applications.

Properties

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-3-4-8-13(19)16-10-14-17-15(18-20-14)12-7-5-6-11(2)9-12/h5-7,9H,3-4,8,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHMIMDPUAMHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NC(=NO1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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